Technical Guide: Natural Sources and Isolation Architectures of Khelloside
Technical Guide: Natural Sources and Isolation Architectures of Khelloside
[1]
Executive Summary
Khelloside (CAS: 17226-75-4), also technically identified as Khellinin or Khellol-glucoside , is a bioactive furanochromone glycoside primarily synthesized by the Apiaceae family.[1][2][3][4] Unlike its lipophilic aglycone counterpart Khellin —a historic vasodilator and bronchodilator—Khelloside possesses a glucosyl moiety at the C-7 hydroxymethyl position, significantly altering its solubility profile and pharmacokinetic potential.
This technical guide provides a rigorous analysis of Khelloside’s botanical origins, biosynthetic pathways, and isolation methodologies. It is designed for researchers requiring high-purity extraction protocols and mechanistic understanding of furanochromone accumulation.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][5]
Before establishing extraction protocols, the target analyte must be rigorously defined to prevent confusion with structurally related congeners like Visnagin or Khellin.
| Property | Specification |
| Common Name | Khelloside; Khellinin; Khellol-glucoside |
| IUPAC Name | 7-(β-D-Glucopyranosyloxymethyl)-4-methoxy-5H-furo[3,2-g][1]benzopyran-5-one |
| Molecular Formula | C₁₉H₂₀O₁₀ |
| Molecular Weight | 408.36 g/mol |
| Aglycone | Khellol (7-hydroxymethyl-4-methoxy-5H-furo[3,2-g]chromen-5-one) |
| Solubility Profile | High solubility in polar solvents (Water, MeOH, EtOH); Low solubility in non-polar solvents (Hexane, Pet Ether).[1][2][3][4] |
| Key Distinction | Khellin is the 4,9-dimethoxy analog (lipophilic).[1] Khelloside is the 7-glycosylated analog (hydrophilic).[1] |
Part 2: Primary Natural Sources[1]
While furanochromones are chemotaxonomic markers for the Apiaceae family, Khelloside accumulation is highly specific.
Ammi visnaga (L.) Lam.[1][6][7][8] (Khella)[1][2][3][5][8][9][10][11][12][13]
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Status: Primary commercial and research source.
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Localization: The highest concentration of Khelloside is sequestered in the fruits (seeds) and umbels during the ripening stage.[1]
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Yield Dynamics:
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Immature Fruits: Higher ratio of glycosides (Khelloside) to aglycones.[1]
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Mature Fruits: Enzymatic hydrolysis during ripening can increase free Khellin content, reducing Khelloside yield.
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Geographic Variance: Cultivars from the Mediterranean basin (Egypt, Morocco, Turkey) exhibit the highest furanochromone content (2–4% total furanochromones).[1]
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Secondary & Minor Sources
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Eranthis hyemalis (Winter Aconite): Tubers of this Ranunculaceae species have been reported to contain Khelloside, representing a rare occurrence outside the Apiaceae family.
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Ammi majus: Primarily a source of furanocoumarins (xanthotoxin), but trace furanochromones may be present.[1] Note: Cross-contamination with A. visnaga is a common analytical error; A. majus is not a viable industrial source for Khelloside.
Part 3: Biosynthetic Architecture[1]
Understanding the biosynthesis is critical for metabolic engineering or optimizing harvest times. Khelloside is formed via the polyketide pathway , diverging from the phenylpropanoid pathway used by coumarins.
Pathway Logic[1]
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Chromone Scaffold Formation: Condensation of Acetyl-CoA with Malonyl-CoA units by Pentaketide Chromone Synthase (PCS) .[1][5]
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Furan Ring Closure: Oxidative cyclization of a prenyl moiety attached to the chromone core.[5]
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Late-Stage Modification: The pathway bifurcates. Methylation leads to Khellin; Hydroxylation followed by Glycosylation leads to Khelloside.
Figure 1: Biosynthetic divergence of Khelloside from the central furanochromone pathway.[1] Note the competitive branching between methylation (to Khellin) and glycosylation (to Khelloside).[1]
Part 4: Isolation & Purification Protocol
This protocol is designed to separate the polar glycoside (Khelloside) from the non-polar aglycones (Khellin, Visnagin) and lipids.[1]
Phase 1: Pre-treatment & Defatting
Objective: Remove lipids and chlorophyll which interfere with chromatographic separation.
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Milling: Pulverize dried Ammi visnaga fruits (seeds) to a fine powder (mesh size 40–60).
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Lipid Extraction:
Phase 2: Target Analyte Extraction
Objective: Extract glycosides using a polar solvent system.
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Solvent System: 70% Ethanol or 80% Methanol (aq).[1]
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Extraction: Macerate the defatted marc for 24 hours with agitation, or reflux for 3 hours. Repeat 3 times.
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Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator, <45°C) to obtain a viscous syrupy residue.
Phase 3: Differential Partitioning (The "Clean-up")
Objective: Separate Khelloside from residual Khellin/Visnagin.[1]
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Suspend the residue in Distilled Water .
-
Liquid-Liquid Extraction (LLE):
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Enrichment: Extract the aqueous layer with n-Butanol (saturated with water).[1] Khelloside will migrate into the butanol phase, leaving salts and sugars in the water.
-
Evaporate the n-Butanol fraction to dryness.[1]
Phase 4: Chromatographic Isolation
Objective: High-purity isolation.
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Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1]
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Mobile Phase: Gradient elution. Start with Chloroform:Methanol (95:[1]5) and increase polarity to (80:20).
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Detection: TLC plates (Silica gel F254).[1]
Figure 2: Step-by-step fractionation logic to isolate polar Khelloside from non-polar co-metabolites.[1]
Part 5: Analytical Validation (HPLC-DAD)
To confirm the identity and purity of the isolated Khelloside, use the following validated parameters.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient: Water (0.1% Formic Acid) : Acetonitrile |
| Ratio | Typical Isocratic: 85:15 (Water:ACN) to retain the polar glycoside.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm (max absorption for chromone nucleus) |
| Retention Order | Khelloside (Elutes early, polar) < Visnagin < Khellin (Elutes late, non-polar) |
References
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PubChem. (n.d.).[1][7] Khelloside (Compound CID 441966).[1][3] National Library of Medicine. Retrieved from [Link]
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Badr, J. M., et al. (2014).[1] Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits. Natural Product Research.[8] Retrieved from [Link][1]
-
Günaydin, K., & Beyazit, N. (2004).[8] The chemical investigations on the ripe fruits of Ammi visnaga (Lam.)[1][8] Lamarck growing in Turkey. Natural Product Research.[8] Retrieved from [Link][1]
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Travaini, M. L., et al. (2016).[1] Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides.[9][10][11] Journal of Agricultural and Food Chemistry.[10] Retrieved from [Link][1]
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